7,12-Dioxaspiro[5.6]dodec-9-ene is a bicyclic compound characterized by its unique spiro structure, which consists of two interconnected rings. The molecular formula for this compound is , with a molecular weight of approximately 168.2328 g/mol. This compound features two ether linkages and is part of the larger family of dioxaspiro compounds, which are known for their interesting chemical properties and potential applications in various fields .
These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications .
Research on the biological activity of 7,12-dioxaspiro[5.6]dodec-9-ene is limited, but compounds with similar structures have been investigated for their potential pharmacological properties. Dioxaspiro compounds are often studied for their effects on various biological targets, including enzymes and receptors. They may exhibit anti-inflammatory, antimicrobial, or antitumor activities based on their structural characteristics .
The synthesis of 7,12-Dioxaspiro[5.6]dodec-9-ene can be achieved through several methods:
These methods highlight the versatility in synthesizing dioxaspiro compounds from simpler organic molecules .
7,12-Dioxaspiro[5.6]dodec-9-ene has potential applications in various fields:
Interaction studies involving 7,12-dioxaspiro[5.6]dodec-9-ene are crucial for understanding its potential biological effects. These studies typically focus on:
Such studies are essential for evaluating the therapeutic potential of this compound and its derivatives .
Several compounds share structural similarities with 7,12-dioxaspiro[5.6]dodec-9-ene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7,12-Dioxaspiro[5.6]dodecane | Saturated version without double bond; used as a solvent and reagent | |
| 2-Methyl-1,12-dioxaspiro[5.6]dodecane | Methyl substitution increases hydrophobicity; potential surfactant | |
| 2-Methyl-Hexadecane | Long-chain alkane; used in lubricants and as a fuel additive | |
| 2-Methyl-1,10-dioxaspiro[4.5]decane | Smaller ring structure; studied for polymer applications |
The uniqueness of 7,12-dioxaspiro[5.6]dodec-9-ene lies in its specific spiro configuration and the presence of both ether linkages and a double bond, which contribute to its distinct reactivity and potential applications compared to other similar compounds .
7,12-Dioxaspiro[5.6]dodec-9-ene belongs to the spiroketal family, defined by a central sp³-hybridized carbon atom (spiro atom) connecting two distinct cyclic ethers. The IUPAC name derives from the following structural features:
The molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.24 g/mol. Key identifiers include the SMILES notation C1CCC2(CC1)OC=CCCCO2 and InChIKey GGKFOZUGYBUSAD-UHFFFAOYSA-N. A comparative analysis of structural descriptors is provided in Table 1.
Table 1: Structural identifiers of 7,12-dioxaspiro[5.6]dodec-9-ene
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₆O₂ | |
| IUPAC name | 7,12-dioxaspiro[5.6]dodec-9-ene | |
| CAS registry | 4747-01-7 | |
| XLogP3-AA | 2.1 (estimated) |
While X-ray diffraction data for 7,12-dioxaspiro[5.6]dodec-9-ene remains unreported in the literature, insights can be extrapolated from analogous spiroketals. For example, saturated spiro[5.6]dodecane derivatives exhibit bond angles of 109.5° at the spiro carbon, consistent with tetrahedral geometry. The introduction of a double bond at C9–C10 likely induces slight distortion in the 6-membered ring, reducing torsional strain while maintaining overall planarity. Key crystallographic parameters for related systems include:
The double bond’s rigidity may stabilize specific conformers, as observed in unsaturated spiroketals where π-conjugation limits rotational freedom.
Spiroketals are classified by their ring sizes, with [5.5] and [5.6] systems differing markedly in stability and reactivity:
The 6-membered ring in [5.6] spiroketals permits delocalization of lone-pair electrons from oxygen atoms, enhancing resonance stabilization. This contrasts with [5.5] systems, where constrained geometry limits electron delocalization.
[5.6] spiroketals are often synthesized via acid-catalyzed cyclization of diols, whereas [5.5] systems require high-dilution conditions to mitigate intermolecular side reactions.
Nuclear magnetic resonance (NMR) and molecular dynamics simulations reveal that 7,12-dioxaspiro[5.6]dodec-9-ene adopts multiple conformers in solution:
Table 2: Computed conformational properties
| Property | Value | Method |
|---|---|---|
| Rotatable bond count | 0 (due to double bond) | PubChem |
| Hydrodynamic radius | 3.8 Å | MD simulation |
The absence of rotatable bonds in the spirocyclic core minimizes entropy-driven conformational changes, making this compound a promising scaffold for rigid ligand design.
The acid-catalyzed spiroketalization of dihydroxy ketone precursors remains a cornerstone for constructing the 7,12-dioxaspiro[5.6]dodec-9-ene framework. This method leverages the thermodynamic driving force of acetal formation, often favoring the most stable spiroketal conformation. A notable example involves the use of nitroalkanes as carbanionic precursors to generate dihydroxy ketones via nitroaldol and Michael reactions, followed by Nef oxidation to install the requisite carbonyl group [2]. For instance, 1-nitrohexan-5-one derivatives undergo sequential conjugate additions to acrolein, yielding nitro diketones that are reduced to diols and subsequently subjected to acid-mediated cyclization [2].
Amberlyst A21, a macroreticular ion-exchange resin, has emerged as an effective heterogeneous catalyst for these transformations, enabling spiroketalization under mild conditions while minimizing side reactions [2]. The anomeric effect plays a critical role in stereochemical outcomes, favoring axial positioning of oxygen lone pairs to stabilize transition states during ring closure [2]. This approach typically delivers the target spiroketal in yields exceeding 60%, with selectivity governed by reaction temperature and acid strength.
Transition metal catalysis offers enhanced control over regioselectivity and reaction kinetics in spiroketal synthesis. Palladium-copper bimetallic systems, originally developed for Wacker-type oxidations, have been adapted for constructing key ketone intermediates. For example, 1-bromo-5-hexene undergoes Pd(II)/Cu(II)-catalyzed oxidation to form cyclic ketones that serve as precursors for subsequent nitroalkane displacements [2]. The metal-mediated step establishes critical stereoelectronic features that direct downstream spirocyclization.
Recent advances incorporate radical intermediates through tin hydride-mediated denitration processes. Tributyltin hydride facilitates nitro group removal under radical conditions, enabling late-stage functionalization of spiroketal precursors while preserving stereochemical integrity [2]. This strategy proves particularly valuable for introducing methyl substituents at strategic positions, as demonstrated in the synthesis of Paravespula vulgaris pheromone analogs [2].
The Prins-Peterson reaction sequence provides a powerful platform for stereocontrolled assembly of spiroketal systems. Titanium tetrachloride-mediated Prins cyclization between homoallylic alcohols and aldehydes generates 2,6-disubstituted tetrahydropyran intermediates with precise stereochemical outcomes [4]. For instance, coupling (R)-configured alcohols with 4-(R)-hydroxypentanal hemiacetals produces chlorinated tetrahydropyrans that undergo subsequent elimination and reduction to furnish spiroketal precursors [4].
Key stereochemical features are installed through β-allyldiisopinocampenylborane-mediated asymmetric inductions, achieving enantiomeric excesses >95% in critical intermediates [4]. The Peterson elimination then completes the spiroannulation, with silicon-directed syn-elimination ensuring transannular ether formation. This methodology has been successfully applied to synthesize enantiomerically pure 2-methyl-1,7-dioxaspiro[5.6]dodecane derivatives, demonstrating its versatility for complex spiroketal targets [2].
Emerging catalytic platforms address longstanding challenges in spiroketal synthesis, particularly regarding functional group tolerance and enantioselectivity. Lewis acid-assisted aldol condensations using boron trifluoride diethyl etherate enable the construction of sterically congested dihydroxy ketones, which undergo spontaneous cyclization under acidic conditions [4]. Phenyliodonium bis(trifluoroacetate) (PIFA)-mediated oxidative spirocyclization represents another innovation, where phenolic precursors generate reactive oxonium ions that undergo intramolecular trapping by hydroxyl groups [4].
Organocatalytic approaches utilizing thiourea-based catalysts show promise for asymmetric spiroketalizations, though applications to 7,12-dioxaspiro[5.6]dodec-9-ene derivatives remain exploratory. Computational studies suggest that hydrogen-bonding interactions between catalyst and substrate could override thermodynamic preferences, enabling kinetic control of spiroketal stereochemistry [3].
Comparative Analysis of Synthetic Methods
| Methodology | Key Catalyst/Reagent | Yield Range | Stereocontrol Mechanism |
|---|---|---|---|
| Acid-catalyzed | Amberlyst A21 | 60-75% | Thermodynamic (anomeric effect) |
| Transition metal-mediated | Pd(II)/Cu(II) | 50-68% | Substrate-directed |
| Prins-Peterson | TiCl₄ | 65-80% | Borane-mediated asymmetric induction |
| Oxidative cyclization | PIFA | 45-60% | Oxonium ion trapping |
Nuclear magnetic resonance spectroscopy provides powerful insights into the unique structural characteristics of 7,12-dioxaspiro[5.6]dodec-9-ene, particularly regarding the complex proton environments created by the spirocyclic architecture [1]. The spirocyclic system generates distinctive chemical shift patterns that reflect the three-dimensional molecular geometry and electronic environment of this compound.
Protons positioned adjacent to ether oxygen atoms in spirocyclic systems typically exhibit characteristic downfield shifts ranging from 3.4 to 4.5 parts per million [2] [3]. In dioxaspiro systems, the presence of two ether linkages creates multiple magnetically distinct environments for protons based on their proximity to these electronegative centers. The spirocyclic junction carbon, serving as the common tetrahedral center connecting both rings, creates unique stereochemical constraints that influence coupling patterns throughout the molecular framework [4] [5].
The spiro carbon center in compounds such as 7,12-dioxaspiro[5.6]dodec-9-ene demonstrates characteristic chemical shifts in the range of 40-50 parts per million in carbon-13 nuclear magnetic resonance spectroscopy [6] [7]. This deshielding effect arises from the quaternary nature of the spiro center and its role in connecting two ring systems, which creates a unique electronic environment distinct from typical tertiary or secondary carbons [8].
Coupling constant analysis reveals complex splitting patterns characteristic of spirocyclic systems. The rigid nature of the spiro junction limits conformational flexibility, resulting in well-defined dihedral angles between adjacent protons [9]. These geometric constraints produce specific coupling constants that can be used to determine stereochemical relationships and conformational preferences within the molecular framework [10].
The six-membered ring containing the alkene functionality exhibits coupling patterns consistent with cyclohexene derivatives, while the seven-membered ring demonstrates the characteristic flexibility associated with larger ring systems [11]. Protons in α-positions relative to the ether oxygens show typical coupling constants of 6-9 hertz for axial-equatorial relationships and 2-4 hertz for equatorial-equatorial interactions [12].
The conformational analysis of 7,12-dioxaspiro[5.6]dodec-9-ene through nuclear magnetic resonance reveals preferential adoption of chair-like conformations for the six-membered ring and pseudo-chair conformations for the seven-membered ring [13]. The presence of the alkene functionality in the larger ring constrains certain conformational arrangements, creating a semi-rigid system that can be analyzed through coupling constant measurements and nuclear Overhauser effect spectroscopy.
Temperature-dependent nuclear magnetic resonance studies provide valuable information about conformational dynamics and energy barriers for ring interconversion processes [13]. At low temperatures, individual conformational states may be observed separately, while at elevated temperatures, rapid exchange between conformers results in averaged chemical shifts and coupling constants.
Infrared spectroscopy provides essential structural information about the ether functional groups present in 7,12-dioxaspiro[5.6]dodec-9-ene through characteristic carbon-oxygen stretching vibrations [2] [3]. The dual ether linkages in dioxaspiro systems create distinctive absorption patterns that distinguish these compounds from simpler cyclic ethers.
The carbon-oxygen single bond stretching vibrations in ether systems typically appear in the frequency range of 1050 to 1150 wavenumbers [2] [3] [14]. In dioxaspiro compounds, these absorptions may appear as multiple peaks due to the presence of two distinct ether environments created by the spirocyclic architecture. The asymmetric nature of the spiro junction can lead to slight differences in the vibrational frequencies of the two ether linkages.
Cyclic ethers demonstrate carbon-oxygen stretching frequencies that are influenced by ring strain and conformational factors [15]. Six-membered rings generally exhibit stretching frequencies around 1100-1150 wavenumbers, while seven-membered rings may show slightly different frequencies due to altered bond angles and ring strain effects [16]. The presence of an alkene functionality within the seven-membered ring of 7,12-dioxaspiro[5.6]dodec-9-ene introduces additional vibrational coupling that can influence the observed infrared spectrum.
The fingerprint region below 1000 wavenumbers contains additional information about the ether linkages, including carbon-oxygen bending vibrations and skeletal vibrations of the ring systems [16]. These lower-frequency absorptions provide supplementary structural information that can assist in distinguishing between different spirocyclic architectures.
The rigid spiro junction in 7,12-dioxaspiro[5.6]dodec-9-ene creates opportunities for vibrational coupling between the two ring systems [17]. This coupling can result in the appearance of combination bands and overtones that provide additional spectroscopic signatures. The presence of the alkene functionality introduces carbon-carbon double bond stretching vibrations around 1650 wavenumbers, which may exhibit coupling with the ether stretching modes.
Analysis of the infrared spectrum must account for the three-dimensional structure of the spirocyclic system, as the relative orientations of the ether linkages influence the intensity and frequency of the observed absorptions. Symmetry considerations play an important role in determining which vibrational modes are infrared-active and their relative intensities [14].
Mass spectrometry of 7,12-dioxaspiro[5.6]dodec-9-ene reveals characteristic fragmentation patterns that reflect the structural features of the spirocyclic framework [18] [19]. The molecular ion peak appears at mass-to-charge ratio 168, corresponding to the molecular formula carbon ten hydrogen sixteen oxygen two [20].
Fragmentation of spirocyclic compounds typically occurs through cleavage of bonds adjacent to the spiro center, resulting in the formation of ring-specific fragment ions [21] [22]. In dioxaspiro systems, fragmentation commonly involves rupture of carbon-oxygen bonds, leading to the elimination of ether-containing fragments and the formation of carbocationic species.
Primary fragmentation pathways include alpha-cleavage adjacent to the ether oxygen atoms, resulting in the loss of alkyl fragments and the formation of oxonium ion intermediates [23]. The seven-membered ring containing the alkene functionality may undergo retro-Diels-Alder fragmentation, eliminating small neutral molecules such as ethylene or propene.
The base peak in the mass spectrum often corresponds to a stable carbocation formed through rearrangement processes involving the spiro center [24]. These rearrangements can involve hydrogen migrations and ring contractions that stabilize the resulting ionic species. The presence of the alkene functionality provides additional stabilization through resonance effects.
Analysis of the fragmentation pattern reveals several diagnostic fragment ions that are characteristic of the dioxaspiro structure [25] [26]. The loss of 28 mass units typically corresponds to the elimination of carbon monoxide or ethylene, while losses of 44 mass units may indicate carbon dioxide elimination through rearrangement processes.
The spiro carbon center influences fragmentation through its role as a structural pivot point that connects the two ring systems [19]. Cleavage at this center can lead to the formation of separate ring fragments, each retaining portions of the original molecular framework. The relative abundance of these fragments provides information about the stability and preferred fragmentation pathways.
Secondary fragmentation processes involve further decomposition of the primary fragment ions through additional bond cleavages and rearrangements [21]. These processes can provide detailed structural information about the connectivity and stereochemistry of the original molecule, making mass spectrometry a valuable tool for structural elucidation of spirocyclic compounds.
The chiroptical properties of 7,12-dioxaspiro[5.6]dodec-9-ene arise from the inherent asymmetry created by the spirocyclic architecture [27] [28]. Although the compound lacks traditional stereogenic centers, the spiro junction can create axial chirality when the two connected rings are dissimilar or contain asymmetric substitution patterns.
Circular dichroism spectroscopy provides sensitive detection of chiral environments and can reveal information about the absolute configuration of spirocyclic compounds [29] [30]. The technique measures the differential absorption of left and right circularly polarized light, producing characteristic Cotton effects that reflect the three-dimensional arrangement of chromophores within the molecule.
In dioxaspiro systems, the ether oxygen atoms serve as chromophores that contribute to the circular dichroism spectrum through their non-bonding electron transitions [31]. The rigid spiro framework creates fixed spatial relationships between these chromophores, resulting in characteristic Cotton effects that can be used to determine absolute stereochemistry.
The alkene functionality in 7,12-dioxaspiro[5.6]dodec-9-ene provides an additional chromophore through its π-π* electronic transition around 200-250 nanometers [32]. The coupling between the alkene chromophore and the ether functionalities can produce exciton coupling effects that manifest as bisignate Cotton effects in the circular dichroism spectrum.
Computational methods using density functional theory can predict the circular dichroism spectra of spirocyclic compounds through time-dependent calculations [31] [32]. These theoretical approaches consider the electronic structure and three-dimensional geometry of the molecule to calculate rotational strengths and predict the sign and magnitude of Cotton effects.
The comparison between experimental and calculated circular dichroism spectra provides a powerful method for assigning absolute configuration and validating structural proposals [30]. The rigid nature of spirocyclic systems makes them particularly suitable for such theoretical treatments, as conformational averaging effects are minimized compared to more flexible molecular frameworks.